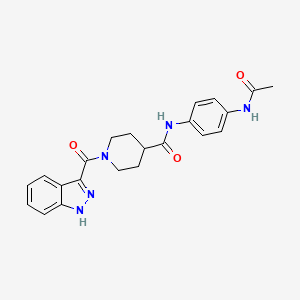

N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide" is a derivative of piperidine and indazole, which are both significant scaffolds in medicinal chemistry. Piperidine derivatives are known for their biological activities, and indazole is a prevalent motif in compounds with therapeutic potential. The compound is structurally related to various synthesized derivatives that have been reported to exhibit biological activities, such as anti-angiogenic properties and inhibition of cancer cell proliferation .

Synthesis Analysis

The synthesis of related piperidine and indazole derivatives typically involves multi-step reactions, including amination, cyclization, and condensation processes. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of isocyanato compounds with amines, followed by cyclization with hydrazine hydrate . Similarly, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives included characterizations by FTIR, 1H-NMR, mass spectral, and elemental analysis . These methods could potentially be adapted for the synthesis of "N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide."

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a similar compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was determined, revealing its molecular geometry and conformation . This information is crucial for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Piperidine and indazole derivatives are known to participate in various chemical reactions. The N-formamide derivatives of l-piperazine-2-carboxylic acid, for example, have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the reactivity of the piperidine moiety under certain conditions . The reactivity of the indazole ring is also significant, as it can be functionalized to enhance biological activity, as seen in the synthesis of BACE1 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and indazole derivatives are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a pharmaceutical agent. The presence of substituents such as trifluoromethoxy and morpholino groups can significantly affect these properties, as seen in the compounds studied in the provided papers . The anti-angiogenic and DNA cleavage studies of novel piperidine derivatives also highlight the importance of substituent effects on the biological activities of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activity N-phenyl-1H-indazole-1-carboxamides, including derivatives similar to the chemical of interest, have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of tumor cell lines derived from various cancers such as leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. One compound demonstrated notable effectiveness, particularly against colon and melanoma cell lines, by inhibiting cell growth and causing a marked increase of cells in the G0-G1 phase of the cell cycle (Maggio et al., 2011).

Antimicrobial Activity Further research into N-aryl and N-benzylpiperazine derivatives, which share a core structure with N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide, indicates potential antimicrobial properties. These derivatives have been synthesized and tested, showing good activity against various microorganisms compared with standard treatments like ampicillin (Fandaklı et al., 2012).

Heterocyclic Compound Synthesis Investigations into the synthesis of heterocyclic compounds have led to the creation of novel structures that include elements of the N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide framework. These new compounds have potential applications in the development of antipsychotic agents, with certain derivatives demonstrating potent in vivo activities that suggest their use as alternatives to current antipsychotic medications (Norman et al., 1996).

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-14(28)23-16-6-8-17(9-7-16)24-21(29)15-10-12-27(13-11-15)22(30)20-18-4-2-3-5-19(18)25-26-20/h2-9,15H,10-13H2,1H3,(H,23,28)(H,24,29)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQYIEPFBCJYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2543487.png)

![1-(2-methylpropyl)-5-[4-(propan-2-yl)phenyl]-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2543488.png)

![1-[5-(Trifluoromethyl)-2-thienyl]ethylamine](/img/structure/B2543490.png)

![2-Chloro-N-[2-(2,3-dihydroindol-1-yl)ethyl]acetamide;hydrochloride](/img/structure/B2543491.png)

![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2543504.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543505.png)

![N-[2-(2-Oxopiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2543506.png)

![4-[3-(3,5-Dimethylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2543507.png)

![6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2543509.png)